SST-02
Description
Historical Context of Somatostatin (B550006) Receptor Discovery and Initial Characterization
The journey to understanding SSTR2 began with the discovery of its primary ligand, somatostatin. In 1973, a research team led by Brazeau and Guillemin isolated a 14-amino acid peptide from sheep hypothalami that inhibited the release of growth hormone. nih.govresearchgate.net They named this peptide somatostatin, derived from "somatotropin release-inhibiting factor" (SRIF). ias.ac.in This discovery was a significant milestone, revealing a new mechanism of hormonal regulation.
Initially identified in the hypothalamus, somatostatin was soon found to be widely distributed throughout the central nervous system and peripheral tissues, including the pancreas and gastrointestinal tract. nih.govias.ac.in Researchers discovered it exists in two biologically active forms: a 14-amino acid version (SST-14) and a 28-amino acid version (SST-28). ias.ac.in The broad distribution and multiple functions of somatostatin suggested the existence of specific receptors through which it exerted its effects.
The subsequent decades, powered by advancements in molecular biology and pharmacology, led to the identification and characterization of the somatostatin receptor family. Scientists successfully cloned and characterized five distinct subtypes, now known as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. nih.govmdpi.com Further research revealed that SSTR2 has two isoforms, SSTR2a and SSTR2b, which arise from alternative splicing. cusabio.com
Table 1: Timeline of Key Discoveries
| Year | Discovery | Significance |
|---|---|---|
| 1973 | Isolation of somatostatin from sheep hypothalami nih.govresearchgate.net | Identified a key inhibitor of growth hormone secretion. |
| 1980s | Development of stable somatostatin analogs (e.g., Octreotide) nih.govresearchgate.net | Overcame the short half-life of native somatostatin, enabling therapeutic use. |
| Early 1990s | Cloning and characterization of the five SSTR subtypes nih.govmdpi.com | Provided a molecular basis for the diverse actions of somatostatin. |
Evolution of Research Perspectives on SSTR2 as a Key Biological Modulator
Among the five receptor subtypes, SSTR2 quickly emerged as a primary focus of biomedical research. This was largely due to its high density of expression on the cell membranes of numerous tumors, especially those of neuroendocrine origin (NETs). medchemexpress.com This overexpression provided a unique molecular target that distinguished cancerous cells from most healthy tissues.
SSTR2 is a member of the G protein-coupled receptor (GPCR) superfamily. cusabio.commdpi.com Its activation by somatostatin or synthetic analogs triggers a cascade of intracellular signaling events. The primary mechanism involves coupling to inhibitory G proteins (Gi), which leads to the inhibition of the enzyme adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. nih.govmdpi.com
The functional consequences of SSTR2 activation are significant and varied:
Inhibition of Hormone Secretion: In the pancreas, SSTR2 activation potently inhibits the release of both insulin (B600854) and glucagon. wikipedia.org In the pituitary gland, it is a key pathway for suppressing growth hormone secretion. nih.gov This inhibitory function is crucial for its therapeutic application in hormone-secreting tumors.
Antiproliferative Effects: Research has demonstrated that SSTR2 signaling can arrest the cell cycle and induce apoptosis (programmed cell death) in tumor cells. nih.gov This has made it a target for cancer therapies aiming to halt tumor growth.
Modulation of Neurotransmission: Within the central nervous system, SSTR2 plays a role in regulating the release of various neurotransmitters. ias.ac.in
The understanding of SSTR2 has evolved from a simple inhibitory receptor to a complex biological modulator involved in cell growth, survival, and secretion across multiple organ systems. nih.gov
Significance of SSTR2 in Preclinical Investigative Models
The development of preclinical models, such as cell lines and animal models, has been instrumental in elucidating the function of SSTR2 and evaluating the efficacy of SSTR2-targeted agents. These models allow researchers to study the receptor in a controlled environment, providing insights that are crucial for clinical translation.
SSTR2 is a cornerstone of theranostics, a field that combines diagnostics and therapeutics. researchgate.net In preclinical models, SSTR2-expressing tumors can be visualized using positron emission tomography (PET) imaging with radiolabeled SSTR2-targeting molecules, such as [68Ga]Ga-DOTATATE. researchgate.netnih.gov These same targeting molecules can then be armed with therapeutic radioisotopes, like Lutetium-177, to selectively deliver radiation to tumor cells. researchgate.net
Preclinical studies have demonstrated the utility of SSTR2 in various cancer models:
Neuroendocrine Tumors: Animal models with SSTR2-positive NETs have been fundamental in testing the antitumor efficacy of somatostatin analogs and peptide receptor radionuclide therapy (PRRT). researchgate.netnih.gov
Breast Cancer: In models of triple-negative breast cancer, which often lack other molecular targets, researchers have shown that SSTR2 expression can be induced using drugs like histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov This strategy effectively creates a target where one did not previously exist, opening new avenues for therapy. nih.gov
Small Cell Lung Cancer (SCLC): Studies using SCLC xenograft models have shown that combining SSTR2-targeted radionuclide therapy with chemotherapy can be more effective than either treatment alone. researchgate.net
These investigative models are not only used to test treatments but also to understand mechanisms of resistance and to develop novel, more potent SSTR2-targeting compounds, including agonists and antagonists. nih.govnih.gov
Table 2: Examples of SSTR2 Application in Preclinical Models
| Model Type | Cancer Studied | Key Finding | Reference |
|---|---|---|---|
| Mouse Xenograft | Small Cell Lung Cancer | Combination of ¹⁷⁷Lu-DOTATATE and chemotherapy showed enhanced tumor control. | researchgate.net |
| Syngeneic Mouse Model | Triple-Negative Breast Cancer | HDAC inhibitors successfully upregulated SSTR2 expression, enabling PET imaging and suggesting a new therapeutic target. | researchgate.netnih.gov |
| Cell Culture & Mouse Model | Neuroendocrine Tumors | Dual-targeting probes for SSTR2 and FAP showed enhanced tumor uptake and retention compared to single-target probes. | nih.gov |
Properties
Molecular Formula |
C39H73NO |
|---|---|
Molecular Weight |
572.019 |
IUPAC Name |
3-(di((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)propan-1-ol |
InChI |
InChI=1S/C39H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,41H,3-10,15-16,21-39H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChI Key |
SGQSGJUTBKNKIB-MAZCIEHSSA-N |
SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCN(CCCO)CCCCCCCC/C=C\C/C=C\CCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SST-02; SST 02; SST02; |
Origin of Product |
United States |
Molecular Architecture and Ligand Recognition Mechanisms of Sstr2
Structural Domains and Their Role in SSTR2 Functionality
The extracellular portions of SSTR2 are critical for capturing its ligands. The seven transmembrane helices arrange to form a deep, pocket-like structure that serves as the primary binding site for somatostatin (B550006) and its analogs. nih.govnih.gov Within this domain, the extracellular loops, particularly ECL2 and ECL3, are key determinants of ligand specificity and binding. researchgate.net Research has shown that the sequences of these loops are highly variable among different somatostatin receptor isoforms, contributing to their distinct ligand preferences. nih.gov
Cryo-electron microscopy (cryo-EM) studies have revealed that ECL2 is notably flexible and can adopt different conformations depending on the bound ligand. For instance, the SSTR2-selective analog octreotide induces ECL2 to fold down and form a "lid" over the binding pocket, a conformation not observed with the endogenous ligand somatostatin-14 (SST-14). researchgate.netresearchgate.net This plasticity in the extracellular loops is a crucial element in the diverse recognition of various ligands. researchgate.netnih.gov The binding of SST-14 involves a large interaction area, and the disulfide bond of the ligand influences the positioning of ECL2. biorxiv.org
The seven transmembrane (TM) helices not only create the ligand-binding cavity but are also central to the process of receptor activation. The binding of an agonist deep within this pocket initiates a series of conformational changes in the TM bundle. researchgate.net Specifically, SST-14's highly conserved tryptophan-lysine (Trp-Lys) motif inserts into the bottom of the pocket, making critical contacts with residues on several helices. nih.govnih.gov
Hydrophobic interactions are formed between the ligand and residues from TM4, TM5, and TM6. nih.gov Furthermore, specific segments of TM6 and TM7 have been identified as important for the binding of certain synthetic analogs like octreotide. biorxiv.org Upon agonist binding, a hallmark of SSTR2 activation is the significant outward displacement of the cytoplasmic ends of TM5, TM6, and TM7. nih.gov This movement opens up a cavity on the intracellular side of the receptor, allowing it to engage with and activate G proteins.
The intracellular domains of SSTR2 are responsible for transmitting the signal from the activated receptor to downstream effector proteins, primarily inhibitory G proteins (Gi/o). pharmacologycanada.org The intracellular loops and the C-terminal tail contain specific motifs that serve as the interface for G protein coupling. biorxiv.org
A highly conserved "DRY" motif, located in the third intracellular loop (ICL3), is a characteristic feature of class A GPCRs and plays a pivotal role in signal activation. biorxiv.org Structural studies of the active SSTR2-Gi complex show that the C-terminal helix of the G protein's α-subunit inserts into the intracellular cavity created by the outward movement of the transmembrane helices, particularly TM5 and TM6. nih.gov ICL3, being the most flexible of the intracellular loops, is directly involved in the recognition and binding of the G protein. researchgate.net
Conformational Changes and Activation State Research
The transition of SSTR2 from an inactive to an active state is a dynamic process driven by a series of intricate conformational changes initiated by agonist binding. researchgate.net This activation mechanism involves rearrangements of key structural motifs and large-scale movements of the transmembrane helices. nih.gov
Upon activation, conserved motifs common to Class A GPCRs undergo significant conformational shifts. These include the "toggle switch" involving a tryptophan residue, the "PIF" (proline-isoleucine-phenylalanine) motif, the "DRY" motif, and the "NPxxY" motif. nih.gov The rearrangement of the DRY motif is considered a hallmark of GPCR activation. nih.gov These micro-switches collectively contribute to the large-scale outward movement of the transmembrane helices, particularly TM6, which is essential for opening the intracellular G protein binding site. nih.govresearchgate.netnih.gov Molecular dynamics simulations and cryo-EM structures have confirmed that the receptor exists in multiple conformational states, and ligand binding stabilizes the specific active conformation required for signaling. researchgate.netoup.com The apo (unbound) form of the receptor exhibits greater flexibility, especially in the loop regions, compared to the ligand-bound (holo) forms. researchgate.net
Ligand-SSTR2 Interaction Kinetics and Binding Affinity Studies
The interaction between a ligand and SSTR2 is defined by its kinetics—the rates of association and dissociation—which ultimately determine the binding affinity. Binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a tighter binding interaction. oup.com
The two primary endogenous forms of somatostatin, SST-14 and SST-28, both bind to SSTR2 with high affinity. wikipedia.org Structural and functional studies have demonstrated that the 14-amino-acid sequence of SST-14 is sufficient for high-affinity binding. nih.govnih.gov SST-28, which is an N-terminally extended version of SST-14, exhibits a binding affinity for SSTR2 that is similar to SST-14, typically in the subnanomolar range. nih.govnih.govpharmacologycanada.org
The recognition of these endogenous peptides is anchored by the interaction between the conserved Trp-Lys dyad (Trp8-Lys9) of the ligand and key residues at the bottom of the receptor's binding pocket. nih.gov Specifically, the lysine residue forms a salt bridge with an aspartate (Asp122) and a hydrogen bond with a glutamine (Gln126) in SSTR2, which are crucial for anchoring the ligand. nih.gov
The following table summarizes the reported binding affinities for the endogenous ligands SST-14 and SST-28 to SSTR2.
| Ligand | Binding Parameter | Reported Value (nM) | Reference |
|---|---|---|---|
| SST-14 | Kd | 0.27 | |
| SST-14 | Ki | 1.4 | |
| SST-28 | Affinity | Similar to SST-14 (subnanomolar) | rsc.orgnih.gov |
Synthetic Analog Binding Profiles and Receptor Selectivity
The clinical utility of native somatostatin is limited by its short half-life. This has led to the development of synthetic somatostatin analogs (SSAs) with improved stability and receptor subtype selectivity. nih.gov Many of these analogs show a preferential binding to SSTR2, which is overexpressed in various neuroendocrine tumors. nih.govmdpi.com
The development of these synthetic analogs, such as octreotide and lanreotide, has been a significant advancement in the treatment of conditions like acromegaly and neuroendocrine tumors. elifesciences.orgnih.gov These molecules are designed to mimic the essential pharmacophore of native somatostatin, particularly the key residues responsible for binding to SSTR2. nih.gov For instance, octreotide, an eight-residue cyclic peptide, retains the crucial Phe-Trp-Lys-Thr motif that is essential for SSTR2 binding and activation. nih.govbiorxiv.org
The selectivity of these synthetic analogs for different SSTR subtypes is a critical aspect of their therapeutic profile. While some analogs, like octreotide and lanreotide, are highly selective for SSTR2, others, such as pasireotide, exhibit a broader binding profile, with affinity for SSTR1, SSTR2, SSTR3, and SSTR5. elifesciences.orgnih.govjci.org This difference in selectivity can influence their therapeutic efficacy in different types of tumors that may express varying levels of SSTR subtypes. nih.gov For example, tumors with high SSTR5 expression might respond better to pasireotide than to the more SSTR2-selective octreotide. nih.gov
Research has focused on developing novel SSAs with even greater affinity and selectivity for SSTR2. jci.org These efforts aim to create more potent therapeutic agents for SSTR2-expressing cancers. nih.gov The binding affinities of several synthetic analogs for SSTR2 and other subtypes have been characterized through radioligand binding assays, providing a quantitative measure of their receptor selectivity.
Below are tables summarizing the binding affinities (IC50 or Ki in nM) of various somatostatin analogs to different somatostatin receptor subtypes. Lower values indicate higher binding affinity.
Table 1: Binding Affinities (IC50, nM) of Somatostatin Analogs for Human SSTR2 and SSTR5
| Compound | SSTR2 Affinity (IC50, nM) | SSTR5 Affinity (IC50, nM) |
|---|---|---|
| Somatostatin-14 | 0.15 | 0.4 |
| Octreotide | 0.6 | >1000 |
| Lanreotide | 1.1 | 14 |
| BIM-23190 | 0.08 | >1000 |
| BIM-23197 | 0.05 | >1000 |
| BIM-23052 | 118 | 1.3 |
| BIM-23268 | 11 | 0.3 |
Data sourced from a study on somatostatin receptor subtype-selective analogues. jci.org
Table 2: Comparative Binding Affinities of SST Analogs| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
|---|---|---|---|---|---|
| Somatostatin-14 | 1.3 | 0.2 | 0.6 | 1.6 | 0.4 |
| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 14 |
| Lanreotide | >1000 | 1.1 | 12 | >1000 | 8.3 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
This table presents a compilation of affinity data from multiple sources to illustrate the receptor selectivity of different analogs.
Intracellular Signaling Cascades Mediated by Sstr2
G Protein-Dependent Signaling Pathways Initiated by SSTR2 Activation
Activation of SSTR2 predominantly leads to the engagement of inhibitory heterotrimeric G proteins. nih.gov The receptor primarily couples to the Gi/o family of G proteins, including Gαi1, Gαi2, and Gαi3, which subsequently modulate the activity of various downstream effectors. researchgate.netnih.gov There is also evidence that SSTR2 can couple to the Gq/11 pathway. nih.gov In specific cell types, such as pituitary cells, SSTR2 has been reported to engage the Gαo2/β2/γ3 complex to regulate ion channel activity. researchgate.netmdpi.com
A primary and well-established signaling pathway for SSTR2 is the negative regulation of the adenylate cyclase (AC) enzyme. oup.com Upon ligand binding, SSTR2 activates the Gi alpha 1 protein, which in turn inhibits the activity of adenylate cyclase. nih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). nih.govoup.com This reduction in cAMP levels has significant physiological consequences, including the inhibition of hormone secretion and a reduction in cell proliferation. oup.com Studies in Chinese hamster ovary (CHO) cells demonstrated that SSTR2's ability to inhibit forskolin-stimulated cAMP formation was dependent on the presence of the Gi alpha 1 protein. nih.gov The pertussis toxin-sensitive nature of this inhibition further confirms the involvement of the Gi/o protein family. nih.gov This mechanism is also implicated in the anti-angiogenic effects of somatostatin (B550006) in the retina, where SSTR2 activation counteracts hypoxia-induced increases in adenylate cyclase activity. nih.gov
| Cell/Tissue Type | Experimental Observation | Key G Protein Involved | Functional Outcome | Reference |
|---|---|---|---|---|
| CHO Cells | Inhibition of forskolin-stimulated cAMP formation. | Gαi1 | Demonstration of functional coupling between SSTR2 and adenylyl cyclase. | nih.gov |
| Retina (Mouse Model) | Inhibition of hypoxia-induced increases in adenylyl cyclase responsiveness. | Gi (inferred) | Anti-angiogenic effects. | nih.gov |
| General | Inhibition of cAMP production upon receptor activation. | Gi | Inhibition of hormone secretion and cell proliferation. | oup.com |
SSTR2 activation can lead to the modulation of ion channel activity, including the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. mdpi.com These channels are activated by the Gβγ subunits released from the heterotrimeric G protein upon receptor stimulation. ncert.nic.in The opening of GIRK channels allows for an efflux of potassium ions, which hyperpolarizes the cell membrane. mdpi.com This hyperpolarization makes the cell less excitable, reducing action potential frequency and duration, which is a key mechanism for inhibiting hormone secretion from electrically excitable endocrine cells. mdpi.com Research has indicated that SSTR2 is particularly efficient, more so than other somatostatin receptor subtypes, at activating GIRK channels. mdpi.com However, the specific signaling outcomes can be cell-type dependent. For instance, in the MIN-6 pancreatic β-cell line, studies suggested that somatostatin-induced activation of GIRK channels was mediated by the SSTR5 subtype, as a selective SSTR2 agonist did not produce the same effect. researchgate.net
SSTR2 activation exerts inhibitory control over voltage-gated calcium channels (CaV), which is another crucial mechanism for regulating secretion and neuronal activity. wikipedia.orgnih.gov This regulation is mediated by G proteins and affects several types of calcium channels. jci.orgnih.gov In rat amygdaloid neurons, somatostatin was found to inhibit high voltage-activated (HVA) Ca2+ currents through SSTR2. jci.org This inhibition specifically targeted N-type (CaV2.2) and P/Q-type (CaV2.1) channels and was dependent on NEM-sensitive G-proteins. jci.org Similarly, in the AtT-20 pituitary cell line, SSTR2-selective agonists were shown to inhibit L-type (CaV1.2, CaV1.3) Ca2+ currents. nih.gov The effect was reversible and sensitive to pertussis toxin, confirming the involvement of Gi/o proteins. nih.gov The Gαo2 subunit, in particular, has been implicated in mediating the effects of SSTR2 on high-voltage-dependent calcium channels. nih.govmdpi.com
| Channel Type | Cell Type | Effect of SSTR2 Activation | Mediating G Protein | Reference |
|---|---|---|---|---|
| L-type | AtT-20 Pituitary Cells | Inhibition of Ca2+ current | Pertussis toxin-sensitive G proteins (Gi/o) | nih.gov |
| N-type and P/Q-type (HVA) | Rat Amygdaloid Neurons | Inhibition of Ca2+ current | NEM-sensitive G-proteins | jci.org |
| High-Voltage Dependent | Pituitary Cells | Inhibition of channel activity | Gαo2 | nih.govmdpi.com |
G Protein-Independent Signaling Mechanisms of SSTR2
Beyond classical G protein signaling, SSTR2 can engage in G protein-independent signaling pathways, primarily through the recruitment of β-arrestin proteins and by engaging in crosstalk with other receptor systems.
Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), SSTR2 recruits cytosolic proteins called β-arrestins. mdpi.comnih.gov The recruitment of β-arrestin 2 to the activated SSTR2 plays a pivotal role in receptor desensitization, a process that attenuates the signaling response despite the continued presence of the agonist. nih.govnih.gov Following binding, the SSTR2-β-arrestin complex is targeted for internalization via clathrin-mediated endocytosis. nih.gov Research using HEK 293 cells has shown that after agonist stimulation, β-arrestin translocates to SSTR2 at the cell surface, and the complex persists within endosomes. mdpi.com This internalization sequesters the receptor from the cell surface, contributing to long-term desensitization and potentially influencing drug resistance in therapeutic contexts. nih.gov The dynamics of this interaction can be influenced by receptor heterodimerization. For example, when SSTR2 is co-expressed with SSTR5, the strength of the SSTR2-β-arrestin 2 interaction is reduced, resulting in a faster recycling rate for SSTR2 back to the plasma membrane. nih.gov
SSTR2 signaling pathways can interact with those of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and the insulin-like growth factor-1 receptor (IGF-1R). This crosstalk can occur through various mechanisms and has significant implications for cell growth and cancer biology.
EGFR: Studies have identified a functional relationship between SSTR2 and EGFR. In nasopharyngeal carcinoma, a positive correlation between the expression of SSTR2 and EGFR has been observed, with high co-expression linked to poorer prognosis. nih.gov In breast cancer cell lines, SSTR2 and EGFR (also known as ErbB1) have been found to colocalize, although their expression levels can be inversely correlated depending on the context. nih.govresearchgate.net This interplay suggests that SSTR2 may modulate EGFR signaling pathways, potentially impacting the efficacy of EGFR-targeted therapies. nih.gov
IGF-1R: SSTR2 activation can indirectly inhibit signaling pathways driven by IGF-1R. A key indirect mechanism involves the inhibition of mitogenic growth factors like insulin-like growth factor (IGF). nih.gov In rat hepatocytes, which express SSTR2, somatostatin and its analog octreotide were shown to inhibit growth hormone (GH)-induced production of IGF-I. nih.gov This action was dependent on an inhibitory G-protein and involved the inhibition of STAT5b phosphorylation, a downstream effector in the GH/IGF-I axis. nih.gov By suppressing the availability of IGF-I, SSTR2 activation can thus attenuate the proliferative signals mediated by IGF-1R.
Based on a thorough review of scientific and chemical databases, it is not possible to generate an article on the chemical compound "SST-02" within the framework of the requested outline. The provided structure is centered on the intracellular signaling cascades mediated by the Somatostatin Receptor 2 (SSTR2), but research indicates that the compound this compound is not associated with this receptor or its signaling pathways.
The chemical compound identified as This compound is a potent cationic lipid, chemically named 3-(di((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)propan-1-ol. medkoo.com Its primary application is in the formation of siRNA-Lipid Nanoparticles (LNPs), which are utilized as potential therapeutic agents for various diseases by delivering small interfering RNA (siRNA). medkoo.comnih.govtargetmol.com
Research on this compound has focused on its simplified, one-step synthesis and its efficacy in delivering siRNA. nih.govacs.org Studies have demonstrated its potency in preclinical models, such as the factor VII (FVII) model, and have examined its safety profile in animal studies. medkoo.comnih.govtargetmol.comacs.orghoelzel-biotech.com
There is no evidence in the available literature to suggest that this compound functions as a ligand for the Somatostatin Receptor 2 (SSTR2) or that it mediates intracellular signaling through pathways involving protein phosphatases like SHP-1 and SHP-2, or downstream kinase pathways such as MAPK and PI3K/Akt. The nomenclature "SST" in the context of SSTR2 signaling typically refers to somatostatin, the natural ligand for the receptors. Somatostatin analogs, such as octreotide and lanreotide, are drugs that target SSTR2, but these are distinct chemical entities from this compound. nih.govcancerresearchuk.org
Therefore, an article detailing this compound's role in SSTR2-mediated signaling cannot be accurately generated. The compound's known function lies in the field of nucleic acid therapeutics, which is entirely separate from the endocrinological and cell-signaling context of the somatostatin receptor system.
Regulation of Sstr2 Expression and Receptor Trafficking
Transcriptional and Translational Control Mechanisms of SSTR2
The expression of the SSTR2 gene is a regulated process influenced by various factors. Studies have identified different mRNA transcripts of SSTR2, suggesting tissue-specific control of its transcription. wikipedia.org For instance, a 2.3 kb mRNA transcript is preferentially expressed in pituitary tumor cells. capes.gov.br The regulation of SSTR2 gene expression can also be influenced by intracellular signaling pathways. For example, in AtT-20 mouse pituitary tumor cells, the expression of the SSTR2 gene is inducible by forskolin, indicating a role for cAMP-dependent pathways in its transcriptional control. capes.gov.br
Constitutive and Ligand-Induced SSTR2 Internalization Studies
SSTR2 undergoes both constitutive (ligand-independent) and ligand-induced internalization. Constitutive activity of SSTR2, even in the absence of its ligand somatostatin (B550006), has been observed and can lead to specific downstream signaling events. nih.gov For example, in rat pituitary somatotroph tumor cells, moderately stable overexpression of SSTR2 was associated with decreased growth hormone (GH) promoter activity and GH mRNA levels, an effect that was not seen with a mutated, inactive form of the receptor. nih.gov
Ligand-induced internalization is a well-characterized phenomenon for SSTR2 and is a crucial mechanism for regulating receptor signaling and responsiveness. Upon binding to an agonist, SSTR2 is rapidly internalized from the cell surface into intracellular vesicles. nih.gov This process of agonist-dependent endocytosis is a key feature of SSTR2 function. wikipedia.org Studies have shown that different agonists can induce distinct trafficking pathways for SSTR2. For example, the non-selective agonist [D-Trp8]-SOM and the SSTR2-selective agonist L-779,976 both induce SSTR2 internalization via transferrin-positive vesicles. researchgate.netnih.gov
Recycling and Degradation Pathways of SSTR2
Following internalization, the fate of SSTR2 is determined by complex intracellular sorting mechanisms that direct the receptor towards either recycling back to the plasma membrane or degradation in lysosomes. The specific agonist that triggers internalization can influence this fate. For instance, SSTR2 internalized upon treatment with L-779,976 undergoes rapid recycling to the plasma membrane, which appears to protect the receptor from degradation. researchgate.netnih.gov In contrast, receptors internalized in response to [D-Trp8]-SOM recycle slowly, and a fraction of these internalized receptors are targeted for degradation. researchgate.netnih.gov
Recent research has identified a novel mechanism for the lysosomal degradation of SSTR2 that is independent of agonist stimulation. The Wnt pathway protein Dvl1 has been shown to interact with SSTR2 in a ligand-independent manner, targeting it for lysosomal degradation. nih.govresearchgate.net This interaction can be stimulated by Wnt ligands, and inhibiting the Wnt pathway can increase SSTR2 expression in neuroendocrine tumor cells. nih.gov
SSTR2 Homo- and Heterodimerization and Its Functional Implications
Like many G protein-coupled receptors, SSTR2 can form both homodimers (with itself) and heterodimers (with other receptors), which has significant functional implications for its signaling and trafficking. mdpi.com SSTR2 has been shown to exist as a constitutive homodimer in its basal state, which dissociates into monomers upon agonist treatment, a step that appears to be a prerequisite for receptor internalization. mdpi.com
SSTR2 can also form heterodimers with other somatostatin receptor subtypes, such as SSTR3 and SSTR5, as well as with other G protein-coupled receptors like the μ-opioid receptor and the D2 dopamine receptor. mdpi.comscienceopen.com This heterodimerization can modulate various aspects of receptor function, including ligand binding, signaling, and internalization. For example, heterodimerization between SSTR2 and the μ-opioid receptor can modulate receptor phosphorylation, desensitization, and internalization without altering ligand binding properties. mdpi.com Similarly, in cells co-expressing SSTR2 and SSTR3, agonist activation leads to a decrease in the cell surface distribution of both receptors, suggesting that heterodimerization plays a role in regulating their trafficking. scienceopen.com
Functional Roles of Sstr2 in Preclinical Biological Systems and Models
SSTR2's Involvement in Neuroendocrine Regulation (e.g., Hormone Secretion in Animal Models)
SSTR2 is a key regulator of hormone secretion in various neuroendocrine tissues. Its activation by its natural ligand, somatostatin (B550006), or synthetic analogs, typically leads to an inhibitory effect on hormone release. This function is critical for maintaining hormonal homeostasis. wikipedia.orgtaylorandfrancis.com
Initial discoveries in pituitary tumor cell lines revealed that somatostatin can effectively suppress the secretion of prolactin and growth hormone (GH), a finding that highlighted the role of SSTR2 in hormonal regulation. news-medical.netacrobiosystems.com In the pancreas, SSTR2 is involved in regulating the secretion of peptide hormones from pancreatic islets. wikipedia.org Specifically, SSTR2 activation on both alpha and beta cells inhibits further hormone secretion by hyperpolarizing the cells, making them less excitable. taylorandfrancis.com Animal studies have further solidified the role of SSTR2 in regulating glucagon and insulin (B600854) secretion. mdpi.com
Beyond the pituitary and pancreas, SSTR2 also modulates the release of various hormones and neurotransmitters in the central and peripheral nervous system, including dopamine, norepinephrine, thyrotropin-releasing hormone, and corticotropin-releasing hormone. wikipedia.org This broad inhibitory action on hormone secretion positions SSTR2 as a critical component of the body's neuroendocrine control systems. cusabio.com
| Hormone | Model System | Effect of SSTR2 Activation | Reference |
| Growth Hormone (GH) | Pituitary tumor cell lines | Inhibition of secretion | news-medical.netacrobiosystems.com |
| Prolactin | Pituitary tumor cell lines | Inhibition of secretion | news-medical.netacrobiosystems.com |
| Insulin | Rodent pancreatic islets | Regulation of secretion | mdpi.com |
| Glucagon | Rodent pancreatic islets | Regulation of secretion | mdpi.com |
| Gastrin | G cells of the gastric mucosa | Inhibition of secretion | nih.gov |
Research into SSTR2's Modulatory Effects on Cell Proliferation and Apoptosis (in vitro/in vivo models)
SSTR2 plays a significant, albeit complex, role in the modulation of cell proliferation and apoptosis (programmed cell death). While traditionally viewed as a tumor suppressor that inhibits cell growth, recent evidence suggests its function can be context-dependent. nih.govnih.gov
The anti-proliferative effects of SSTR2 are often mediated through the activation of phosphotyrosine phosphatases, which can lead to cell cycle arrest or apoptosis. wikipedia.orgmdpi.com In vitro studies have demonstrated that SSTR2 activation can inhibit the proliferation of various cancer cell lines. oup.com For instance, in human pancreatic cancer cells that lack endogenous SSTR2, re-expression of the receptor led to reduced cell proliferation, tumorigenicity, and metastasis. news-medical.netacrobiosystems.com Similarly, in certain breast cancer cells, overexpression of SSTR2 induced apoptosis and cell cycle arrest. mdpi.com
Conversely, some studies have revealed a pro-survival role for SSTR2 in specific cancer types. In small cell lung carcinoma (SCLC), high SSTR2 expression is associated with a poorer clinical outcome. nih.govnih.gov In preclinical SCLC models, downregulation of SSTR2 led to increased apoptosis and a dramatic decrease in tumor growth both in vitro and in vivo. nih.govnih.gov This suggests that the signaling pathways activated by SSTR2 can vary between different cell types and tumor microenvironments.
The induction of apoptosis by SSTR2 can occur through various mechanisms, including the activation of SHP-1, a tyrosine phosphatase that can block pro-survival signals and induce neuronal death. nih.gov SSTR2 has also been shown to enhance death ligand- and mitochondria-mediated apoptotic pathways in non-neuronal cells. nih.gov
| Cell/Tumor Type | Model System | Effect of SSTR2 Modulation | Key Findings | Reference |
| Pancreatic Cancer | Human pancreatic cancer cell line (PC-3) | Re-expression of SSTR2 | Inhibited cell proliferation, tumorigenicity, and metastasis. | news-medical.netacrobiosystems.com |
| Breast Cancer | MCF-7 breast cancer cells | Overexpression of SSTR2 | Induced apoptosis and cell cycle arrest. | mdpi.com |
| Small Cell Lung Carcinoma (SCLC) | SCLC cell lines and primary tumors | SSTR2 downregulation | Increased apoptosis and decreased tumor growth in vitro and in vivo. | nih.govnih.gov |
| Leukemia | HL-60 leukemia cells | SSTR2 activation | Exhibits p53-independent apoptosis. | mdpi.com |
| Medullary Thyroid Carcinoma | Human MTC cell line (TT) | SSTR2 agonist treatment | Inhibition of cell proliferation. | oup.com |
Investigation of SSTR2 in Angiogenesis Mechanisms (in vitro/in vivo models)
SSTR2 has been shown to exert anti-angiogenic effects, inhibiting the formation of new blood vessels, which is a critical process for tumor growth and metastasis. acrobiosystems.commdpi.com This anti-angiogenic activity occurs through both direct and indirect mechanisms.
Directly, SSTR2 activation can inhibit the proliferation and migration of endothelial cells, the primary cells involved in forming blood vessels. Indirectly, SSTR2 can inhibit the secretion of pro-angiogenic factors from tumor cells and other cells in the tumor microenvironment. nih.gov
Preclinical studies have provided substantial evidence for the anti-angiogenic role of SSTR2. In a chicken chorioallantoic membrane (CAM) model, somatostatin and its analogs that bind to SSTR2 were shown to effectively block the development of new blood vessels. mdpi.com In a pancreatic cancer model, the reintroduction of the SSTR2 gene into a cancer cell line that had lost its expression resulted in the downregulation of key angiogenic factors, including vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2). nih.gov This led to a significant reduction in microvessel density in tumor xenografts. oup.comnih.gov
| Model System | SSTR2 Modulation | Key Angiogenic Factors Affected | Observed Effect | Reference |
| Chicken Chorioallantoic Membrane (CAM) | Treatment with SSTR2-binding somatostatin analogs | - | Inhibition of neovascularization. | mdpi.com |
| Pancreatic Cancer Cell Line (PC-3) | Re-expression of SSTR2 gene | VEGF, MMP-2 | Downregulation of VEGF and MMP-2 expression at both mRNA and protein levels. | nih.gov |
| Pancreatic Cancer Xenografts (in athymic mice) | SSTR2-expressing cells | VEGF, bFGF, MMP-2 | Significant decrease in the expression of VEGF, bFGF, and MMP-2 protein and mRNA; reduced intratumoral microvessel density (MVD). | oup.comnih.gov |
SSTR2 in Neurobiological Processes (e.g., Neurotransmission, Neuronal Vulnerability in models)
SSTR2 is widely expressed in the central nervous system and plays a significant role in various neurobiological processes, including neuromodulation and neuronal vulnerability. nih.gov It mediates the neuromodulatory signals of somatostatin and cortistatin in the cerebral cortex, generally depressing the activity of pyramidal cells. nih.gov
Research has also implicated SSTR2 in the processes of neurodegeneration. Following experimental focal ischemia in animal models, SSTR2 is activated in cerebrocortical neurons. nih.govnih.gov This activation, marked by the internalization of the receptor, contributes to post-ischemic neurodegeneration. nih.govnih.gov Studies using SSTR2-deficient mice have shown a significant reduction in infarct size after induced stroke, providing strong evidence that SSTR2 enhances neurodegeneration in this context. nih.govnih.gov
Furthermore, SSTR2-mediated signaling appears to be crucial for the maintenance of central noradrenergic projections. nih.gov In the context of Alzheimer's disease, a loss of SSTR2 function may be associated with the selective vulnerability of the noradrenergic system. nih.gov Animal models lacking SSTR2 have shown a progressive degeneration of their central noradrenergic projections. nih.gov
| Neurological Process | Model System | Role of SSTR2 | Key Findings | Reference |
| Neuromodulation | Rat cerebral cortex | Mediates inhibitory signals | Depresses the activity of pyramidal cells. | nih.gov |
| Neurodegeneration (Focal Ischemia) | Rat model of middle cerebral artery occlusion (MCAO) | Contributes to post-ischemic neurodegeneration | SSTR2 is activated and internalized in neurons adjacent to the infarct; SSTR2-deficient mice show reduced infarct size. | nih.govnih.gov |
| Neuronal Maintenance | Sstr2(-/-) mice | Maintenance of central noradrenergic projections | SSTR2 deficiency leads to selective and progressive degeneration of central noradrenergic projections. | nih.gov |
Exploration of SSTR2's Role in Immune System Modulation (in vitro/in vivo models)
SSTR2 is expressed on various immune cells, including T-lymphocytes, and plays a role in modulating immune responses. nih.govscbt.com The binding of somatostatin to SSTR2 on immune cells can influence their function, including the release of cytokines. news-medical.netnih.gov
In vitro studies have shown that somatostatin and its analogs specific for SSTR2 can enhance the adhesion of T-cells to extracellular matrix components like fibronectin. nih.gov This suggests a role for SSTR2 in regulating lymphocyte trafficking and localization during immune responses.
The expression of SSTR2 has also been linked to the tumor immune microenvironment. High SSTR2 expression in some cancers is associated with an activated immune microenvironment, characterized by increased immune cell infiltration. nih.gov This has led to investigations into SSTR2 as a potential predictive biomarker for the efficacy of immune checkpoint inhibitors. nih.gov In preclinical models, the modulation of SSTR2 activity has been shown to have diverse effects on immune responses depending on the context. scbt.com
| Immune Cell/Process | Model System | Effect of SSTR2 Modulation | Key Findings | Reference |
| T-lymphocytes | Normal and leukemic T-cells (in vitro) | Activation by SSTR2-specific analogs | Enhanced adhesion to extracellular matrix components (e.g., fibronectin). | nih.gov |
| Cytokine Release | Immune cells (general) | Binding of somatostatin to SSTR2 | Inhibition of cytokine release. | news-medical.netnih.gov |
| Tumor Immune Microenvironment | Various cancers (TCGA analysis) | High SSTR2 expression | Associated with enriched immune cell signatures and activated immune function pathways. | nih.gov |
Methodological Frameworks and Experimental Models in Sstr2 Research
In Vivo Animal Models for SSTR2 Investigation
Animal models are essential for studying the systemic effects of SSTR2 signaling and for the preclinical evaluation of SSTR2-targeted agents in a whole-organism context.
Genetically engineered mouse models (GEMMs) have been revolutionary in defining the specific functions of SSTR2. nih.govmdpi.com
SSTR2 Knockout Mice : In these models, the Sstr2 gene is inactivated or "knocked out". oup.com By comparing these mice to their wild-type littermates, researchers can identify the physiological processes that depend on SSTR2. SSTR2 knockout mice have been instrumental in demonstrating the receptor's role in inhibiting gastric acid secretion, as both parietal and ECL cells in the stomach express SSTR2. nih.gov These models also revealed that SSTR2 is crucial for growth hormone's negative feedback mechanism in the brain and plays a significant role in fine motor control. nih.govoup.com
Knock-in and Humanized Mice : In some models, the mouse Sstr2 gene is replaced with a reporter gene like lacZ, which allows for precise mapping of where the receptor is expressed. nih.govnih.gov Other models involve replacing the mouse Sstr2 gene with its human counterpart (hSSTR2). biocytogen.com These "humanized" mice are particularly valuable for evaluating the efficacy and safety of drugs designed to target the human SSTR2 receptor. biocytogen.com
| Model | Genetic Modification | Key Findings | Reference |
|---|---|---|---|
| SSTR2 Knockout (Sstr2-/-) | Inactivation of the Sstr2 gene. | Revealed SSTR2's role in inhibiting gastric acid, mediating GH feedback, and ensuring fine motor coordination. | nih.govnih.govoup.com |
| SSTR2 Knockout/lacZ Knock-in | Sstr2 gene replaced by lacZ reporter gene. | Allowed detailed anatomical mapping of SSTR2-expressing cells in the GI tract and brain. | nih.govnih.gov |
| Humanized SSTR2 (B-hSSTR2) | Mouse Sstr2 exon 2 replaced by human SSTR2 exon 2. | Provides a model for testing human-specific SSTR2-targeted therapies in vivo. | biocytogen.com |
To study SSTR2 in the context of cancer, tumor cells expressing the receptor are implanted into mice.
Xenograft Models : These models involve implanting human tumor cells into immunodeficient mice. A wide range of SSTR2-positive human cancer cell lines have been used, including neuroendocrine tumor lines (NCI-H69, QGP-1, BON-1), hepatocellular carcinoma lines (Huh7, SNU449), and neuroblastoma lines (CHLA-15). researchgate.netmdpi.combiorxiv.orgnih.gov These xenograft models are the standard for testing the in vivo efficacy of SSTR2-targeted imaging agents, such as ⁶⁸Ga-DOTATATE, and peptide receptor radionuclide therapy (PRRT) with agents like ¹⁷⁷Lu-DOTATATE. mdpi.comnih.gov
Syngeneic Models : In these models, mouse tumor cells are implanted into mice with a competent immune system and the same genetic background. The EO771 and 4T1 triple-negative breast cancer cell lines are examples of syngeneic models used to study SSTR2. nih.govresearchgate.net These models are particularly useful for investigating the interplay between SSTR2-targeted therapies and the host immune system. nih.gov
| Model Type | Tumor Cell Origin | Example Cell Lines | Primary Application | Reference |
|---|---|---|---|---|
| Xenograft | Human | NCI-H69 (SCLC), QGP-1 (pNET), Huh7 (HCC), CHLA-15 (Neuroblastoma) | Preclinical testing of SSTR2-targeted imaging and radionuclide therapies. | researchgate.netmdpi.combiorxiv.orgnih.gov |
| Syngeneic | Mouse | EO771 (Breast Cancer), 4T1 (Breast Cancer) | Evaluating SSTR2 expression and studying interactions with the immune system. | nih.govresearchgate.net |
Based on a comprehensive search of available scientific literature, there is no information on a chemical compound specifically designated as "SST-02" in the context of Somatostatin (B550006) Receptor 2 (SSTR2) research. The search results consistently refer to Somatostatin (SST) and its various well-documented synthetic analogs that target SSTR2, but the term "this compound" does not appear as a recognized name for any specific molecule within this research area.
Therefore, it is not possible to generate an article that adheres to the user's strict instructions to focus solely on the chemical compound "this compound" and the provided outline. The methodological frameworks and experimental models detailed in the request are used to study known SSTR2 ligands, but no studies associate these methods with a compound named "this compound."
Computational and In Silico Modeling of SSTR2 Interactions and Dynamics
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target, such as the somatostatin receptor 2 (SSTR2). This model then serves as a template for designing new molecules with a higher probability of being active.
The key pharmacophoric features for ligands targeting SSTR2 have been identified through studies of known agonists and antagonists. These typically include:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic centers
Positive ionizable features
These features are arranged in a specific spatial orientation that allows the ligand to fit into the binding pocket of the SSTR2 receptor and elicit a biological response.
Interactive Table: Key Pharmacophoric Features for SSTR2 Ligands
| Feature | Description | Importance in SSTR2 Binding |
| Aromatic Ring | Typically a tryptophan or phenylalanine residue. | Interacts with aromatic residues in the SSTR2 binding pocket through pi-pi stacking. |
| Hydrogen Bond Donor/Acceptor | Amine or carbonyl groups. | Forms crucial hydrogen bonds with amino acid residues in the receptor, contributing to binding affinity. |
| Hydrophobic Group | Alkyl or other nonpolar groups. | Occupies hydrophobic sub-pockets within the SSTR2 binding site, enhancing binding. |
| Positive Ionizable Group | Often a primary amine on a lysine residue. | Forms an ionic interaction with a negatively charged residue in the receptor, anchoring the ligand. |
Research Findings in SSTR2 Ligand Design
The design of selective SSTR2 ligands is an active area of research, particularly for the development of therapeutics for neuroendocrine tumors, which often overexpress this receptor. Both agonist and antagonist ligands have been developed.
Agonists: These molecules, such as octreotide and lanreotide, mimic the action of the natural ligand, somatostatin, and are used to inhibit hormone secretion from tumors.
Antagonists: More recently, SSTR2 antagonists have shown promise for tumor targeting and radiotherapy. They can bind to a higher number of receptor sites on tumor cells compared to agonists.
The development of these ligands has been guided by pharmacophore models derived from the structure of somatostatin and the crystal structures of the SSTR2 receptor in complex with various ligands.
Table of Compounds Mentioned
Emerging Research Frontiers and Unexplored Avenues for Sstr2
Novel SSTR2 Ligand Discovery and Characterization Methodologies
The development of novel ligands for SSTR2 is a dynamic area of research, driven by the need for enhanced specificity, affinity, and therapeutic efficacy. Advanced computational and structural biology techniques are at the forefront of this discovery process.
Computational Approaches: Molecular dynamics simulations, molecular docking, and protein homology modeling are extensively utilized to predict and understand the binding modes of SSTR2 with its ligands. These methods provide molecular insights into ligand engagement and action, accelerating the identification of novel compounds uni.lutargetmol.comnih.gov. For instance, 3D Quantitative Structure-Activity Relationship (QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), help discern the structural features crucial for SSTR2 ligand activity, such as the importance of electronegative, less-bulkier, and hydrogen atom donating/accepting substitutions targetmol.com.
Structural Characterization: High-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography are instrumental in elucidating the precise three-dimensional structures of SSTR2 in complex with its agonists and antagonists. Recent cryo-EM structures of human SSTR2 bound to endogenous agonists like somatostatin-14 (SST-14) have revealed the deep ligand-binding pocket formed by its seven transmembrane helices and highlighted key residues involved in ligand recognition, such as Asp122, Gln126, and the conserved Trp-Lys motif nih.govwikipedia.orgnih.govnih.gov. These structural insights are fundamental for rational drug design, enabling the development of subtype-selective ligands and multireceptor ligands with tailored pharmacological profiles wikipedia.orgnih.govzhanggroup.org.
Investigation of SSTR2 in Emerging Disease Models (Preclinical)
Beyond its established role in neuroendocrine tumors (NETs), SSTR2 is being investigated in a growing array of emerging disease models, expanding its therapeutic relevance. Preclinical studies are crucial for understanding SSTR2's involvement in these conditions and for evaluating the efficacy of SSTR2-targeted interventions.
Expanded Tumor Targets: SSTR2 overexpression is observed in various cancers, making it a promising target not only in NETs but also in hepatocellular carcinoma (HCC), small cell lung cancer (SCLC), triple-negative breast cancer (TNBC), pheochromocytoma, thyroid cancer, and glioma guidetoimmunopharmacology.orgwikipedia.orguni.luuni-freiburg.decpu-bioinfor.orgnih.govfda.govinvivochem.com.
Preclinical Model Applications: Mouse xenograft models are widely used to characterize SSTR2 expression and to test the efficacy of SSTR2-targeted radiopharmaceuticals and other therapeutic strategies. For example, studies in HCC, SCLC, TNBC, and pancreatic NET xenograft models have demonstrated the potential of SSTR2-targeted imaging and therapy guidetoimmunopharmacology.orguni.luuni-freiburg.decpu-bioinfor.orgnih.gov.
Modulation of SSTR2 Expression: Research shows that epigenetic modulators, such as histone deacetylase (HDAC) inhibitors (e.g., CI-994), can upregulate SSTR2 expression in preclinical cancer models with low basal expression. This modulation can significantly enhance the tumor uptake of SSTR2-targeted radioligands, leading to improved anti-tumor responses uni-freiburg.denih.gov.
Dual-Targeting Strategies: To address tumor heterogeneity and improve detection sensitivity, novel dual-targeting molecular probes are under investigation. These probes aim to bind simultaneously to SSTR2 and other relevant tumor-associated targets, such as Fibroblast Activation Protein (FAP), to enhance tumor uptake and retention cpu-bioinfor.org.
Advanced Genetic Tools for SSTR2 Manipulation and Study
The advent of sophisticated genetic tools has revolutionized the ability to manipulate and study SSTR2, providing unprecedented opportunities to understand its function in complex biological systems.
Reporter Gene Applications: SSTR2 can serve as a reporter gene for non-invasive visualization of regional gene expression using Positron Emission Tomography (PET) imaging. This allows researchers to track gene delivery and expression in live animal models, offering a less immunogenic alternative to traditional viral-based vectors nih.gov.
CRISPR/Cas9 Screening: Genome-wide CRISPR/Cas9 screens are being employed to identify genes that modulate sensitivity or resistance to SSTR2-targeted therapies. This powerful genetic screening approach can uncover novel pathways and molecular targets that influence the efficacy of SSTR2-directed interventions, potentially leading to combination therapies uni.lu.
Transgenic Animal Models: The development of transgenic mouse models, such as those expressing fluorescent proteins (e.g., TdTomato) in somatostatin-expressing neurons, facilitates the study of SSTR2's role in neuronal circuits and its implications in neurological disorders, allowing for precise investigation of specific cell types bioregistry.io. These models enable researchers to dissect the physiological roles of SSTR2 in a controlled in vivo environment.
Integration of Omics Technologies (Proteomics, Transcriptomics) in SSTR2 Research
The integration of high-throughput omics technologies, particularly proteomics and transcriptomics, is providing a holistic view of SSTR2 biology, from gene expression to protein function and interaction networks.
Comprehensive Molecular Profiling: Omics technologies enable the simultaneous measurement of thousands of molecular components within a cell or tissue, including genomic alterations, RNA transcripts (transcriptomics), and proteins (proteomics).
Transcriptomics and SSTR2 Expression: Transcriptomic analysis, often utilizing techniques like quantitative PCR (qRT-PCR) and RNA sequencing, provides insights into SSTR2 gene expression patterns, its regulation, and the identification of its isoforms (SSTR2A and SSTR2B) in various tissues and disease states wikipedia.orguni-freiburg.de. This helps in understanding differential SSTR2 expression in healthy versus diseased tissues.
Proteomics and SSTR2 Function: Proteomics, through methods like mass spectrometry and Western blotting, allows for the characterization of SSTR2 protein abundance, post-translational modifications, and protein-protein interactions uni-freiburg.de. Integrating spatial proteomics can pinpoint the exact subcellular localization of SSTR2 and its interacting partners, providing crucial spatial context for understanding its function.
Bridging the Gap: The combined application of transcriptomics and proteomics is vital for validating RNA expression data at the protein level, as not all RNA transcripts translate into functional proteins. This integrated approach offers a more complete picture of the complex regulatory networks influencing SSTR2 activity and its role in cellular processes and disease mechanisms.
SSTR2 as a Research Target for Understanding Fundamental Cell Biology
Beyond its disease-specific implications, SSTR2 serves as a valuable research target for unraveling fundamental principles of cell biology, particularly concerning GPCR signaling and cellular regulation.
GPCR Signaling Mechanisms: As a member of the G-protein-coupled receptor superfamily, SSTR2 mediates its diverse biological effects by coupling to inhibitory G proteins (Gi/Go), leading to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP (cAMP) levels nih.govguidetoimmunopharmacology.org. It also influences calcium influx and activates downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways nih.govfda.gov.
Cellular Processes: SSTR2 plays a fundamental role in regulating various cellular processes, including cell-to-cell signaling, cell cycling, angiogenesis, and apoptosis uni.lunih.gov. Studies have shown that SSTR2 activation can induce apoptosis in certain cancer cell lines, sometimes independently of p53.
Agonist-Dependent Endocytosis: SSTR2 exhibits agonist-dependent endocytosis, a process where the receptor is internalized into the cell upon ligand binding. This mechanism is crucial for regulating receptor availability and signaling duration and is an active area of investigation to understand its impact on therapeutic efficacy nih.gov.
Isoform-Specific Functions: The existence of SSTR2 isoforms (SSTR2A and SSTR2B), generated via alternative splicing, highlights the complexity of SSTR2 biology. Research into the distinct expression profiles and functional roles of these isoforms is essential for a comprehensive understanding of SSTR2's physiological and pathological contributions.
Q & A
Q. What ethical and methodological considerations are critical for this compound clinical or human trials?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
